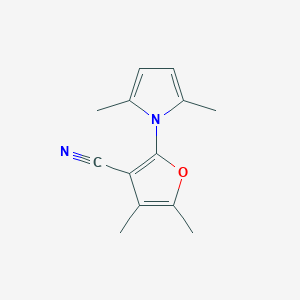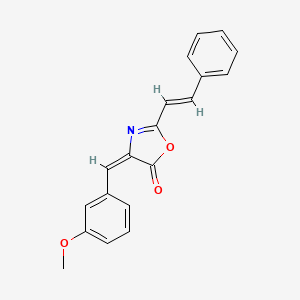![molecular formula C18H19ClN2O2 B5854029 N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as CCMP, is a chemical compound with the molecular formula C17H18ClNO2. CCMP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to the same receptors as delta-9-tetrahydrocannabinol (THC), the psychoactive component of marijuana. CCMP has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
CCMP works by inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which is responsible for breaking down endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, CCMP increases the levels of these endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes.
Biochemical and Physiological Effects
CCMP has been shown to have a variety of biochemical and physiological effects in animal models. In one study, CCMP was shown to have analgesic effects in a mouse model of inflammatory pain. CCMP has also been shown to have anxiolytic effects in a rat model of anxiety. Additionally, CCMP has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCMP is that it is a potent and selective inhibitor of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of CCMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CCMP and other N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors. One area of interest is the potential therapeutic applications of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors for conditions like chronic pain, anxiety, and inflammation. Additionally, there is interest in developing more potent and selective N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors that could be used as drugs. Finally, there is interest in understanding the long-term effects of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibition on the body, including the potential for tolerance and withdrawal.
Métodos De Síntesis
CCMP can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-aminophenol to form 4-chloro-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form CCMP.
Aplicaciones Científicas De Investigación
CCMP has been studied extensively for its potential therapeutic applications. N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors like CCMP have been shown to increase levels of endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes. CCMP has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.
Propiedades
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)18(23)21-16-5-3-4-15(11-16)20-17(22)10-13-6-8-14(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZORYWPDREBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)


![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)

![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)